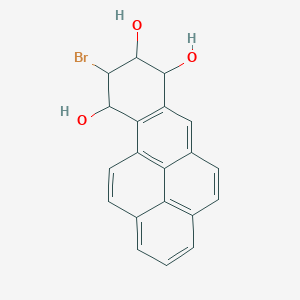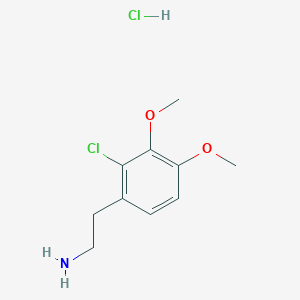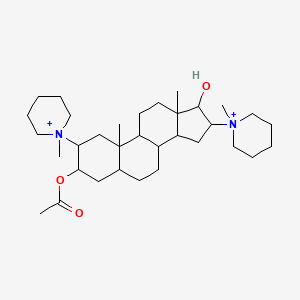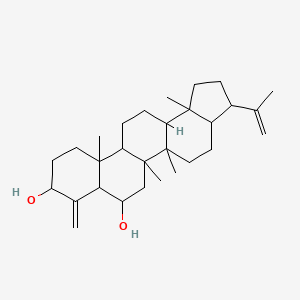
2-Bromo-6-chloro-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-cloro-4-fluoropirida es un compuesto aromático heterocíclico que contiene sustituyentes de bromo, cloro y flúor en un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-6-cloro-4-fluoropirida normalmente implica reacciones de varios pasos que comienzan a partir de derivados de piridina. Un método común implica la halogenación de la piridina para introducir átomos de bromo, cloro y flúor en posiciones específicas del anillo.
Métodos de producción industrial
La producción industrial de 2-Bromo-6-cloro-4-fluoropirida a menudo emplea rutas sintéticas optimizadas para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Técnicas como la química de flujo continuo y el uso de catalizadores eficientes se emplean comúnmente para lograr estos objetivos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-cloro-4-fluoropirida experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de halógeno en el anillo de piridina se pueden sustituir con otros grupos funcionales utilizando reactivos como compuestos organometálicos.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento catalizadas por paladio, como Suzuki-Miyaura, para formar compuestos biarílicos.
Reducción y oxidación: El compuesto se puede reducir u oxidar en condiciones específicas para producir diferentes productos.
Reactivos y condiciones comunes
Sustitución: Reactivos organometálicos como reactivos de Grignard o compuestos de organolitio.
Acoplamiento: Catalizadores de paladio, ácidos borónicos y bases como carbonato de potasio.
Reducción: Hidrógeno gaseoso con paladio sobre carbono (Pd/C) como catalizador.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de acoplamiento con ácidos borónicos pueden producir compuestos biarílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piridina .
Aplicaciones Científicas De Investigación
2-Bromo-6-cloro-4-fluoropirida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como precursor en la síntesis de compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-cloro-4-fluoropirida depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. La presencia de átomos de halógeno puede influir en la afinidad de unión y la especificidad del compuesto por su diana, afectando su actividad biológica general .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromo-4-fluoropirida
- 2-Cloro-4-fluoropirida
- 2-Bromo-6-fluoropirida
Unicidad
2-Bromo-6-cloro-4-fluoropirida es único debido a la disposición específica de los átomos de bromo, cloro y flúor en el anillo de piridina. Este patrón de sustitución único puede resultar en propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Por ejemplo, la presencia de múltiples átomos de halógeno puede mejorar la estabilidad y la reactividad del compuesto, convirtiéndolo en un intermedio valioso en diversas aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C5H2BrClFN |
|---|---|
Peso molecular |
210.43 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-4-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
Clave InChI |
JKKDCCWYJMBJCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
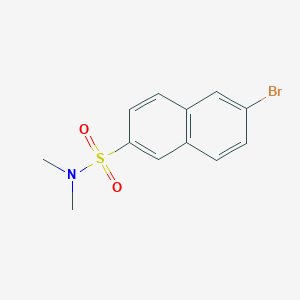

![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)

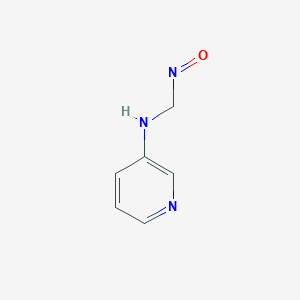
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
